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Executive Summary

D-JNKI-1, also known as AM-111, XG-102, or by its chemical name Brimapitide, is a synthetic,
cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2]
Developed as a D-retro-inverso peptide, it offers enhanced stability against proteolytic
degradation, a critical feature for therapeutic peptides.[3] D-JNKI-1 was rationally designed to
block the interaction between JNK and its downstream targets, thereby inhibiting the pro-
apoptotic and inflammatory cascades mediated by this pathway. This targeted mechanism has
positioned D-JNKI-1 as a promising therapeutic candidate for conditions involving acute stress-
induced cellular damage. Extensive preclinical and clinical development has focused primarily
on its otoprotective effects in acute sensorineural hearing loss and its anti-inflammatory
properties in postoperative ocular inflammation.[4][5] This guide provides a comprehensive
technical overview of the discovery, mechanism of action, preclinical and clinical development
of D-JNKI-1.

Introduction to the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated
protein kinase (MAPK) signaling cascade.[6][7] It is primarily activated by environmental
stressors such as inflammatory cytokines (e.g., TNF-a), ultraviolet irradiation, heat shock, and
oxidative stress.[4][8] The pathway plays a pivotal role in regulating a diverse range of cellular
processes, including apoptosis, inflammation, proliferation, and differentiation.[7][9]
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The INK signaling cascade is typically organized in a three-tiered kinase module:

 MAPK Kinase Kinases (MAPKKKS): A diverse group of upstream kinases (e.g., MEKK1-4,
ASK1, MLK) that receive stress signals.[4]

 MAPK Kinases (MAPKKS): These kinases, primarily MKK4 and MKK7, are phosphorylated
and activated by MAPKKKSs.[9]

¢ c-Jun N-terminal Kinases (JNKs): The final kinases in the cascade, JNKs are activated
through dual phosphorylation by MKK4 and MKK?7.[8] There are three main JNK genes
(INK1, JNK2, and JNK3), which give rise to at least 10 different protein isoforms through
alternative splicing.[10]

Once activated, JNKs translocate to the nucleus to phosphorylate and activate a host of
transcription factors, most notably c-Jun, a component of the AP-1 transcription complex.[8]
This leads to the transcription of genes involved in apoptosis (e.g., FasL, Bak, Bax) and
inflammation.[7] JNKs can also act on cytoplasmic targets, including proteins in the
mitochondria like Bim, to directly initiate apoptotic events.[11] Given its central role in mediating
cell death and inflammation, the JNK pathway is a key therapeutic target for diseases
characterized by stress-induced tissue damage.
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Caption: Simplified JNK Signaling Pathway
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Discovery and Rational Design of D-JNKI-1

D-JNKI-1 was developed through a rational design process to act as a specific, competitive
inhibitor of INK.

¢ Origin of the Inhibitory Sequence: The core of D-JNKI-1 is a 20-amino acid sequence
derived from the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1). JIP1 is a
scaffold protein that brings JNK into proximity with its upstream activators (MKKs) and
downstream substrates. The JBD of JIP1 binds with high affinity to all INK isoforms,
preventing them from interacting with their targets, such as c-Jun.[6]

o Cell Permeability: To enable the peptide to cross cell membranes and reach its intracellular
target, the JIP1-derived inhibitory sequence was fused to a 10-amino acid protein
transduction domain from the HIV-1 Tat protein. This Tat sequence is highly cationic and
facilitates cellular uptake.[12]

e Enhanced Stability (Retro-Inverso Design): Peptides composed of natural L-amino acids are
rapidly degraded by proteases in the body. To overcome this, D-JNKI-1 was synthesized as
a "retro-inverso" peptide. This involves two modifications:

o Inverso: All L-amino acids are replaced with their D-amino acid counterparts. D-amino
acids are not recognized by most endogenous proteases, significantly increasing the
peptide's half-life.[13]

o Retro: The sequence of the amino acids is reversed. This reversal, combined with the
chirality inversion, ensures that the side chains of the amino acids are oriented in a similar
three-dimensional space as the original L-peptide, allowing it to bind to its target with
comparable affinity.[2][13]

The final molecule is a 31-amino acid peptide composed entirely of D-amino acids in a
reversed sequence, making it a highly stable and cell-permeable JNK inhibitor.[3]
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Caption: Rational Design Workflow for D-JNKI-1

Chemical and Physical Properties

Property Value Reference(s)
Alternate Names AM-111, XG-102, Brimapitide [2]
Molecular Formula C164H285N65041 [2]
Molecular Weight 3823.498 g/mol [2]

Synthetic D-retro-inverso
Nature ) ] ) [3][12]
peptide (31 amino acids)

B Soluble in 0.9% sodium
Solubility _ _ [11]
chloride solution

Mechanism of Action

D-JNKI-1 functions as a competitive inhibitor by directly binding to JNK kinases. This binding
occurs at the substrate-binding site (docking domain), distinct from the ATP-binding pocket.[6]
By occupying this site, D-JNKI-1 physically blocks the access of JNK substrates, including
transcription factors like c-Jun and mitochondrial proteins like Bim.[11] This prevents their
phosphorylation and subsequent activation, thereby interrupting the downstream signaling
cascade that leads to apoptosis and inflammation. Because it does not compete with ATP, its
inhibitory action is highly specific to the INK pathway's substrate interactions. However, some
studies indicate it may also inhibit p38 MAPK at higher concentrations.[6]
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In Vitro Inhibitory Activity

While comprehensive isoform-specific IC50 data is limited in publicly available literature,
studies have reported the following inhibitory concentrations. It is noteworthy that D-JNKI-1
(XG-102) shows a preference for INK2 and JNK3 over JNK1.

Target Kinase ICso0 Reference(s)
INK1 26 UM [1]
INK2 0.76 uM [1]
JNK3 gy [1]
JNKs (general) 2.31 uM [8]

No significant effect at
p38 MAPK ] _ [1]
therapeutic concentrations

No significant effect at
ERK MAPK _ _ [1]
therapeutic concentrations

Preclinical Development

D-JNKI-1 has been evaluated in numerous preclinical models of acute tissue injury, with a
primary focus on hearing loss and neuroprotection.

Otoprotection Studies

The efficacy of D-JNKI-1 in preventing hearing loss has been demonstrated in models of
acoustic trauma and ototoxicity.

4.1.1. Acoustic Trauma Models

o Summary of Findings: Local application of D-JNKI-1 to the inner ear (via the round window
membrane) before or shortly after exposure to intense noise has been shown to significantly
reduce permanent hearing threshold shifts and protect sensory hair cells from apoptosis.[11]

o Quantitative Data: In a guinea pig model of acoustic trauma, local delivery of D-JNKI-1
resulted in a dose-dependent recovery of hearing function, with a calculated ECso of 2.31
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MM.[14] In a separate study, guinea pigs exposed to 120 dB SPL noise for 4 hours showed
significant hearing recovery with D-JNKI-1 treatment compared to controls.[15]

4.1.2. Aminoglycoside-Induced Ototoxicity Models

o Summary of Findings: In both in vitro organ of Corti explants and in vivo models, D-JNKI-1
effectively prevents the apoptotic death of inner and outer hair cells caused by exposure to
aminoglycoside antibiotics like neomycin.[14][16]

e Quantitative Data: In mouse organ of Corti explants treated with neomycin, co-incubation
with D-JNKI-1 (= 2 uM) resulted in nearly complete prevention of hair cell death.[14] In
neomycin-treated guinea pigs, cochleae perfused with D-JNKI-1 showed only a 4% loss of
outer hair cells, compared to a 58.2% loss in untreated contralateral ears.[17]

Neuroprotection Studies

o Summary of Findings: In a rat model of excitotoxicity induced by kainic acid (KA), systemic
administration of D-JNKI-1 (XG-102) provided significant neuroprotection. The inhibitor
reversed pathological changes in brain mitochondria, including the activation of JINK1 and
JNK3, the induction of pro-apoptotic proteins Bim and Bax, and the subsequent release of
cytochrome c.[11][18]

o Quantitative Data: Treatment with D-JNKI-1 almost completely abolished the KA-induced
release of cytochrome c and cleavage of PARP, key markers of apoptosis.[11] It specifically
prevented the formation of the apoptotic JINK3-Bim complex in mitochondria.[11][18]

Ocular Inflammation Studies

» Summary of Findings: In a rat model of endotoxin-induced uveitis (EIU), D-INKI-1 (XG-102)
demonstrated a potent, dose-dependent anti-inflammatory effect when administered via
intravenous, intravitreal, or subconjunctival routes.[3]

e Quantitative Data: The highest doses tested (355 pg IV, 2.2 pg IVT, 22 ug subconjunctival)
were as effective as dexamethasone in reducing clinical signs of inflammation, cellular
infiltration in ocular tissues, and retinal INOS expression.[3]

Preclinical Pharmacokinetics
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Detailed pharmacokinetic data for D-JNKI-1 in animals is not extensively published. However,
its D-retro-inverso structure is designed for high metabolic stability. Studies involving local
administration (e.g., intratympanic or subconjunctival) have shown minimal systemic exposure,
with plasma concentrations often below the limit of detection, highlighting its suitability for
targeted local therapy.[19]

Clinical Development

D-JNKI-1 has progressed through multiple clinical trials under the development codes AM-111
for otology indications and XG-102 for ophthalmology.

AM-111 for Acute Sensorineural Hearing Loss

AM-111 has been investigated in Phase 2 and Phase 3 trials for the treatment of idiopathic
sudden sensorineural hearing loss (ISSNHL).

5.1.1. Phase 2 Trial (NCT00802425)

Design: A double-blind, randomized, placebo-controlled study in 210 patients with acute
acoustic trauma or sudden deafness, treated within 48 hours of onset.[20]

o Results: In the subgroup of patients with severe to profound hearing loss, a single
intratympanic injection of AM-111 (0.4 mg/mL) resulted in a statistically significant
improvement in hearing thresholds at Day 7 compared to placebo (p < 0.02).[20] The speech
discrimination score also improved significantly (p < 0.02).[9]

5.1.2. Phase 3 Trial (HEALOS, NCT02561091)

o Design: A multicenter, double-blind, randomized, placebo-controlled study in 256 patients
with severe to profound ISSNHL, treated within 72 hours of onset with a single intratympanic
injection of AM-111 (0.4 mg/mL or 0.8 mg/mL) or placebo.[12][14]

o Results: While the primary endpoint was not met in the overall population, a pre-specified
post-hoc analysis of the profound hearing loss subpopulation (n=98) showed a clinically and
statistically significant treatment effect.[6][7][14]
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Outcome

(Profound
. AM-111 (0.4
Hearing Loss Placebo p-value Reference(s)
mg/mL)
Subgroup, Day

28)

Mean Hearing
Improvement 42.7 dB 26.8 dB 0.0176 [71[14]
(dB)

Speech
Discrimination

49.2% 30.4% 0.062 [7]
Improvement (%

points, Day 91)

Incidence of No
Hearing

11.4% 38.2% 0.012 [7]
Improvement

(Day 91)

XG-102 for Postoperative Ocular Inflammation

XG-102 has been evaluated for its ability to control inflammation following ocular surgery.
5.2.1. Phase 1b Trial

» Design: A dose-escalating study in 20 patients with post-surgery or post-traumatic intraocular
inflammation. Patients received a single subconjunctival injection of XG-102 (45, 90, 450, or
900 pg).[19]

¢ Results: The treatment was safe and well-tolerated at all doses. All patients experienced a
sustained decrease in intraocular inflammation. Systemic exposure was minimal, with
plasma levels undetectable in the lower dose groups and barely detectable in the highest
dose group.[19]

5.2.2. Phase 2 Trial
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e Design: A multicenter, randomized, double-masked, non-inferiority trial in 145 patients. A
single subconjunctival injection of XG-102 (90 pg or 900 pg) was compared to
dexamethasone eye drops administered four times daily for 21 days.[20]

o Results: Both doses of XG-102 were found to be non-inferior to the standard
dexamethasone treatment in controlling anterior chamber inflammation at Day 28.[1][20]

Mean
Difference in
. 95% . L.
Treatment Anterior Cell . Non-inferiority
Confidence Reference(s)
Group Grade (vs. p-value
Interval
Dexamethason
e)
XG-102 (900 pg)  -0.054 -0.350 to 0.242 <0.001 [20]
XG-102 (90 ug)  -0.086 -0.214 to 0.385 0.003 [20]

Experimental Protocols
In Vitro Neomycin Ototoxicity Assay

This protocol is based on methods used in preclinical studies of D-JNKI-1.[5][20][21]

o 7. Stain with Phalloidin
6. Fix with 4% PFA (to visualize hair cells) Q

s on 3. Pre-incubate for 19.5h
anes (37°C, 5% C02) RO
lium with or without D-JNKI-1

Click to download full resolution via product page

Caption: Workflow for Neomycin Ototoxicity Assay

o Tissue Harvest: The organ of Corti is dissected from postnatal day 3 (P3) mice in a sterile
dissection medium.[5]

o Explant Culture: The dissected cochlear turns are placed on a permeable membrane insert
in a culture plate containing serum-free DMEM/F12 medium.[20]
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o Treatment: Explants are cultured for a total of 42 hours. For ototoxicity studies, neomycin
(e.g., 1 mM) is added to the medium for a 3-hour period in the middle of the culture
timeframe. For protection studies, D-JNKI-1 is co-incubated with neomycin.[5][21]

» Fixation and Staining: After the culture period, explants are fixed with 4% paraformaldehyde.
Hair cells are then visualized by staining with fluorescently-labeled phalloidin, which binds to
F-actin in the stereocilia.

e Analysis: The number of surviving inner and outer hair cells is counted along the length of
the cochlear explant using fluorescence microscopy and compared between treatment
groups.

In Vivo Acoustic Trauma Model

This protocol is a generalized representation of methods used in guinea pig studies.[7][15]
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Caption: Workflow for In Vivo Acoustic Trauma Model

* Anesthesia and Baseline Hearing Test: Guinea pigs are anesthetized, and baseline hearing
thresholds are established using Auditory Brainstem Response (ABR) and Distortion Product
Otoacoustic Emissions (DPOAES). ABRs are typically recorded using subdermal needle
electrodes at the vertex and mastoid.[7]
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» Noise Exposure: Animals are exposed to a calibrated, intense sound field. A common
paradigm is narrow-band noise centered at a specific frequency (e.g., 10 kHz) delivered at
120-125 dB Sound Pressure Level (SPL) for 1 to 4 hours.[7][22]

e Drug Administration: D-JNKI-1, typically formulated in a hyaluronic acid gel, or a vehicle
control is applied locally to the round window membrane of the cochlea, either before or
shortly after the noise exposure.[18]

e Follow-up Measurements: ABR and DPOAE measurements are repeated at various time
points after the acoustic trauma (e.g., immediately after, and at 7, 14, and 21 days) to track
hearing loss and recovery.

o Endpoint Analysis: The primary outcome is the Permanent Threshold Shift (PTS), calculated
as the difference between the final hearing threshold and the baseline threshold. Following
the final functional measurement, cochleae may be harvested for histological analysis to
quantify hair cell survival.

Conclusion

D-JNKI-1 is a rationally designed peptide inhibitor that effectively and safely modulates the
JNK signaling pathway. Its D-retro-inverso chemical structure confers high stability, making it a
viable therapeutic agent. Preclinical studies have robustly demonstrated its protective effects
against stress-induced apoptosis in a variety of tissues, particularly in the inner ear and central
nervous system. Clinical trials have provided evidence of its efficacy in specific, severe patient
populations suffering from acute sensorineural hearing loss and postoperative ocular
inflammation. The development of D-JNKI-1 showcases a successful translation from
understanding a fundamental cell death pathway to creating a targeted therapeutic designed to
mitigate its pathological consequences. Further clinical investigation will continue to define its
role in treating acute inflammatory and apoptotic conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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